N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide
Description
N-(2,2-Diethoxyethyl)-N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide is an ethanediamide (oxalamide) derivative featuring two distinct substituents:
- N-(2,2-Diethoxyethyl): This moiety contributes to lipophilicity and may enhance metabolic stability compared to polar groups like hydroxyethyl (e.g., ).
The molecular formula is hypothesized as C₁₇H₂₅N₃O₆S (derived by replacing the hydroxyethyl group in ’s compound with diethoxyethyl), though explicit data on its synthesis or characterization is absent in the provided evidence.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-3-25-15(26-4-2)12-18-16(21)17(22)19-13-6-8-14(9-7-13)20-10-5-11-27(20,23)24/h6-9,15H,3-5,10-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNKJVKRUYVHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-diethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The structural formula is as follows:
This structure includes:
- Thiazolidinone moiety : Implicated in various biological functions.
- Diethoxyethyl group : Enhances solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 0.5 µg/mL |
| 2 | P. aeruginosa | 125.4 µM |
| 3 | E. coli | 100 µM |
These findings suggest that this compound may possess similar or enhanced antimicrobial properties due to its structural features.
Anticancer Activity
Thiazolidinones have also been explored for their anticancer potential. Research indicates that certain thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.
Case Study: Anticancer Effects
A study on thiazolidinone derivatives demonstrated that specific compounds induced apoptosis in human cancer cell lines by activating caspase pathways. The study reported:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values : Ranged from 5 µM to 15 µM for various derivatives.
The proposed mechanisms for the biological activity of thiazolidinones include:
- Inhibition of Enzymatic Activity : Thiazolidinones may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Biofilm Disruption : Some derivatives have shown effectiveness in disrupting biofilm formation in bacteria such as Staphylococcus epidermidis, which is crucial for treating chronic infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
*Estimated based on structural modifications from .
Key Observations :
- The ethanediamide backbone enables bidentate hydrogen bonding, differentiating it from monoamide derivatives like benzamides () or acetamides ().
Comparison with Analog Syntheses :
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- 4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)aniline : A phenyl-substituted thiazolidine sulfone with an aniline group.
- N-(2,2-Diethoxyethyl)ethanediamide : An oxalyl diamide derivative featuring a diethoxyethyl side chain.
Coupling these fragments via amide bond formation yields the final product.
Synthesis of 4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)aniline
Thiazolidine Ring Formation
The thiazolidine sulfone core is synthesized via cyclization and subsequent oxidation:
Step 1: Cyclization of 4-Nitrobenzaldehyde and Cysteamine
4-Nitrobenzaldehyde reacts with cysteamine (2-aminoethanethiol) under acidic conditions to form 2-(4-nitrophenyl)thiazolidine. This proceeds via Schiff base formation followed by intramolecular thiol attack (Knoevenagel-type condensation).
Reaction Conditions :
- Solvent: Ethanol or toluene
- Catalyst: Piperidine or β-cyclodextrin-SO₃H
- Temperature: Reflux (70–80°C)
- Yield: 75–85%
Step 2: Oxidation to Thiazolidine Sulfone
The sulfur atom in the thiazolidine ring is oxidized to a sulfone using hydrogen peroxide (H₂O₂) in acetic acid:
Reaction Conditions :
Step 3: Reduction of Nitro to Amine
Catalytic hydrogenation converts the nitro group to an amine:
Reaction Conditions :
Product : 4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)aniline (white solid, m.p. 158–160°C).
Synthesis of N-(2,2-Diethoxyethyl)ethanediamide
Stepwise Amidation of Oxalic Acid
The ethanediamide linker is constructed via sequential amide bond formation:
Step 1: Monoamide Formation
Oxalyl chloride reacts with 2,2-diethoxyethylamine to form monoamide chloride:
Reaction Conditions :
- Solvent: Dry dichloromethane (DCM)
- Temperature: 0°C → room temperature
- Stoichiometry: 1:1 (oxalyl chloride:amine)
Step 2: Diamide Formation
The monoamide chloride reacts with 4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)aniline under basic conditions:
Reaction Conditions :
- Base: Triethylamine (TEA) or pyridine
- Solvent: DCM or THF
- Coupling Agent: EDCl/HOBt (optional)
- Yield: 70–75%
Product : N-(2,2-Diethoxyethyl)-N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide (off-white powder, m.p. 132–135°C).
Alternative Synthetic Routes
One-Pot Cyclization-Oxidation
A streamlined approach combines thiazolidine formation and sulfone oxidation in a single pot:
Reaction Conditions :
Characterization and Analytical Data
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.60 (t, J = 5.2 Hz, 1H, OCH₂), 3.70–3.50 (m, 6H, OCH₂CH₃), 3.20–3.00 (m, 4H, thiazolidine CH₂), 1.20 (t, J = 7.0 Hz, 6H, CH₃).
- IR (KBr) : 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (amide I), 1320 cm⁻¹ (S=O).
Challenges and Optimization
Oxidation Selectivity
Over-oxidation of the thiazolidine ring can lead to sulfonic acid byproducts. Controlled H₂O₂ stoichiometry and low temperatures mitigate this.
Amide Coupling Efficiency
Steric hindrance from the diethoxyethyl group reduces coupling yields. Using excess EDCl/HOBt improves reactivity.
Crystallization Issues
The final product’s hygroscopicity complicates crystallization. Anti-solvent precipitation (e.g., ethyl acetate/hexane) enhances purity.
Q & A
Q. Advanced
- Molecular Docking : Software like AutoDock or Schrödinger models binding poses with enzymes/receptors (e.g., sulfone group interactions with catalytic sites) .
- QSAR Models : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data from analogs .
- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over time .
How are crystallographic data discrepancies resolved for structural determination?
Q. Advanced
- SHELX refinement : Iterative refinement in SHELXL to address twinning or disorder in X-ray data .
- Cross-validation : Compare crystallographic results with NMR/IR data to confirm bond lengths/angles .
- High-resolution data : Collect data at synchrotron facilities to improve resolution (<1.0 Å) .
What experimental approaches analyze the compound’s binding affinity to biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD) with immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes during ligand-receptor interactions .
- Fluorescence Polarization : Tracks displacement of fluorescent probes in competitive binding assays .
How does the sulfone group in the thiazolidinone moiety influence chemical reactivity?
Q. Advanced
- Electron-withdrawing effects : The sulfone group stabilizes adjacent negative charges, enhancing nucleophilic substitution at the phenyl ring .
- Hydrogen bonding : Sulfone oxygen atoms participate in H-bonds with catalytic residues in enzyme binding pockets .
- Oxidative stability : The sulfone group resists oxidation compared to thioether analogs, improving compound stability .
What are the challenges in characterizing degradation products of this compound?
Q. Advanced
- LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis of ethoxy groups) under stress conditions (pH, heat) .
- Isolation difficulties : Use preparative HPLC to separate degradation products with similar polarity .
- Mechanistic studies : Isotope labeling (e.g., deuterated solvents) traces hydrolysis/oxidation pathways .
How do structural modifications alter the compound’s pharmacokinetic properties?
Q. Advanced
- LogP adjustments : Introducing hydrophilic groups (e.g., hydroxyl) improves solubility but may reduce membrane permeability .
- Metabolic stability : Fluorine substitution at the phenyl ring slows hepatic metabolism by CYP450 enzymes .
- Prodrug strategies : Ethoxy groups can be masked as esters for controlled release .
What in vitro assays are suitable for preliminary toxicity screening?
Q. Advanced
- MTT assay : Measures mitochondrial activity in cell lines (e.g., HepG2) to assess cytotoxicity .
- hERG inhibition assay : Patch-clamp electrophysiology evaluates cardiac toxicity risks .
- Ames test : Detects mutagenic potential using Salmonella typhimurium strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
